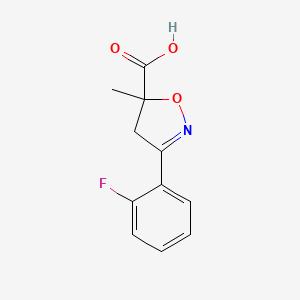

3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid

Overview

Description

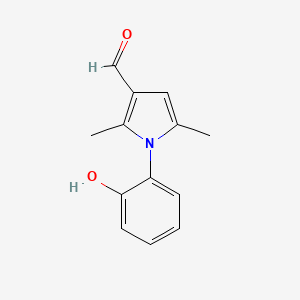

The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “3-(2-Fluoro-phenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached, and this group is attached to the third carbon of the isoxazole ring .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable phenylboronic acid with a halogenated compound . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecular structure would be based on the isoxazole ring, with various groups attached as per the name of the compound. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Isoxazole derivatives can undergo various reactions, including cycloaddition and nucleophilic substitution, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the fluorine atom could influence the compound’s reactivity and other properties .Scientific Research Applications

Antitumor Activity

Isoxazolyl- and isothiazolylcarbamides, derived from acids similar to 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid, have shown significant antitumor activity. These compounds and their precursors have the potential to enhance the effects of cytostatic drugs used in medical practice. The synthesis process involves a series of cascade transformations and reactions with aryl(heteryl)amines or basic amines, demonstrating the compound's utility in developing new antitumor agents (Potkin et al., 2014).

Aurora Kinase Inhibition

A compound related to 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid has been investigated for its ability to inhibit Aurora A kinase, indicating potential usefulness in cancer treatment. The specificity of this compound for Aurora A kinase suggests its application in targeted cancer therapies, offering a promising direction for research into cancer treatment strategies (ロバート ヘンリー,ジェームズ, 2006).

Tautomerism Study

Research on compounds structurally related to 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid, such as 5-hydroxyisoxazoles and isoxazol-5-ones, has contributed to understanding the tautomerism in heteroaromatic compounds. This study provides insights into the chemical behavior and structural properties of isoxazoles, aiding in the development of novel compounds with potential applications in various fields of chemistry (Boulton & Katritzky, 1961).

Stem Cell Research

Isoxazoline derivatives have shown to increase the growth of E. coli organisms significantly, suggesting a potential role in promoting stem cell growth. This finding opens up new avenues for research in stem cell therapy, highlighting the importance of chemical compounds like 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid in medical research (Denton et al., 2021).

Synthesis of Novel Compounds

The versatility of isoxazolyl compounds in synthesizing novel chemical entities with various biological activities, including anti-tumor properties, underscores the importance of research on 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid and related structures. These compounds serve as key intermediates in the synthesis of molecules with enhanced biological activities, offering new opportunities for drug development and therapeutic interventions (Hao-fei, 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures often interact with their targets through reversible chemical bond formation . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The downstream effects of this reaction could potentially influence a variety of biological processes.

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes. For example, the Suzuki–Miyaura cross-coupling reactions in which similar compounds are involved are known for their mild and functional group tolerant reaction conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALZLFVZKITYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390372 | |

| Record name | 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |

CAS RN |

878427-02-2 | |

| Record name | 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)

![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)

![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)